Traxoprodil Traxoprodil CP 101,606 is a noncompetitive antagonist of NMDA receptors containing the NR2B subunit (Kd = 4.2 nM). CP 101,606 is highly selective for NR1/NR2B-containing NMDA receptors over NR1, NR2A, and NR2B subunits alone and NR1/NR2A receptors in HEK293 cell homogenates. In vivo, CP 101,606 (30 mg/kg, s.c.) inhibits mechanical hyperalgesia following carrageenan challenge in rats. It also inhibits licking behavior in rats induced by capsaicin and phorbol-12-myristate-13-acetate (PMA; ED50s = 7.5 and 5.7 mg/kg, respectively). CP 101,606 reverses catalepsy in rats induced by haloperidol with an ED50 value of 0.4 mg/kg. CP 101,606 (1 mg/kg, s.c.) alone or in combination with L-DOPA methyl ester temporarily improves parkinsonian symptoms in an MPTP model of Parkinson's disease in rhesus monkeys.
CP-101,606 (Traxoprodil) is a substituted 4-phenylpiperidine and is localized in the fore brain neurons.
Traxoprodil, also known as CP-101606 and CP 98113, is a NR2B N-Methyl-D-Aspartate (NMDA) antagonist potentially for the treatment of major depressive. Traxoprodil potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice. Traxoprodil decreases pentylenetetrazol-induced seizures.
Brand Name: Vulcanchem
CAS No.: 134234-12-1
VCID: VC21182369
InChI: InChI=1S/C20H25NO3/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17/h2-10,15,19,22-24H,11-14H2,1H3/t15-,19+/m0/s1
SMILES: CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O
Molecular Formula: C20H25NO3
Molecular Weight: 327.4 g/mol

Traxoprodil

CAS No.: 134234-12-1

Cat. No.: VC21182369

Molecular Formula: C20H25NO3

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

Traxoprodil - 134234-12-1

Specification

CAS No. 134234-12-1
Molecular Formula C20H25NO3
Molecular Weight 327.4 g/mol
IUPAC Name 1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol
Standard InChI InChI=1S/C20H25NO3/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17/h2-10,15,19,22-24H,11-14H2,1H3/t15-,19+/m0/s1
Standard InChI Key QEMSVZNTSXPFJA-HNAYVOBHSA-N
Isomeric SMILES C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O
SMILES CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O
Canonical SMILES CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O
Appearance Solid powder

Introduction

Chemical Structure and Properties

Traxoprodil (CP-101606) is a substituted phenethylamine and β-hydroxyamphetamine derivative with selective antagonist activity at the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor . The compound's complete chemical name is (.alpha.s,.beta.s)-4-hydroxy-.alpha.-(p-hydroxyphenyl)-.beta.-methyl-4-phenyl-1-piperidineethanol .

Physical and Chemical Properties

The physical and chemical characteristics of traxoprodil are summarized in Table 1.

Table 1: Physical and Chemical Properties of Traxoprodil

PropertyValue
Chemical FormulaC₂₀H₂₅NO₃
Molecular Weight327.424 g/mol
CAS Number134234-12-1
IUPAC Name(.alpha.s,.beta.s)-4-hydroxy-.alpha.-(p-hydroxyphenyl)-.beta.-methyl-4-phenyl-1-piperidineethanol
Alternative NamesCP-101606, CP-98113
Physical StateSolid
SolubilityLimited water solubility

Mechanism of Action

Traxoprodil functions as a highly selective antagonist of the NR2B subunit of the NMDA receptor complex . This selectivity distinguishes it from non-selective NMDA receptor antagonists like ketamine, potentially offering a more targeted pharmacological profile with fewer adverse effects.

Receptor Binding and Functional Properties

The compound's binding site is predominantly localized in the forebrain, hippocampus, and outer layers of the cortex . Traxoprodil antagonizes the activity of the NR1/NR2B channel by shortening both the frequency and duration of channel opening, effectively preventing the damaging calcium ion influx into neurons typically associated with excessive glutamate release from damaged tissue . This selective antagonism is believed to underlie both its neuroprotective properties and its antidepressant effects.

Downstream Signaling Pathways

Research has demonstrated that traxoprodil's therapeutic effects involve modulation of several crucial intracellular signaling cascades. The compound influences the brain-derived neurotrophic factor/extracellular signal-regulated kinase/cyclic AMP response element-binding protein (BDNF/ERK/CREB) pathway and the protein kinase B/Forkhead box O/Bim (AKT/FOXO/Bim) signaling pathway . These molecular mechanisms appear to be critical for its antidepressant-like behavioral effects observed in preclinical models.

Preclinical Studies

Neuroprotective Effects

Animal studies have consistently demonstrated significant neuroprotective effects of traxoprodil in models of brain injury and ischemia . The compound's ability to prevent excessive calcium influx through NMDA receptors positions it as a potential therapeutic agent for conditions involving excitotoxicity, such as traumatic brain injury, stroke, and neurodegenerative disorders.

Antidepressant Effects

Extensive preclinical research has investigated traxoprodil's antidepressant properties using established behavioral models of depression. In the chronic unpredictable mild stress (CUMS) model, traxoprodil administration significantly reduced immobility time in both the forced swim test (FST) and tail suspension test (TST), and increased sucrose preference - all indicators of antidepressant efficacy .

The compound's effects appear to be dose- and time-dependent. Doses of 20 and 40 mg/kg demonstrated rapid and strong antidepressant effects after 7 or 14 days of administration, while lower doses (10 mg/kg) showed more pronounced effects after longer administration periods (21 days) . These findings suggest a potential for both rapid and sustained antidepressant activity.

Table 2: Antidepressant Effects of Traxoprodil in Preclinical Models

Dose (mg/kg)Administration DurationModelEffectReference
20, 407 daysFSTSignificantly decreased immobility time
20, 407 daysTSTSignificantly decreased immobility time
20, 407 daysSucrose preferenceSignificantly increased preference
20, 4014 daysFST, TSTSignificantly decreased immobility time
10, 2021 daysFST, TSTMore pronounced decrease in immobility time

Neurochemical Effects

At the molecular level, traxoprodil administration reversed CUMS-induced alterations in crucial signaling proteins in the hippocampus. Specifically, it increased expression of BDNF, p-ERK1/2, and p-CREB while decreasing expression of AKT, FOXO, and Bim . These changes align with established neuroplasticity mechanisms believed to underlie antidepressant efficacy.

Interaction with Serotonergic System

Studies investigating the interaction between traxoprodil and the serotonergic system revealed that the compound's antidepressant effects are only partially associated with serotonergic transmission and appear independent of effects on 5-HT1A and 5-HT2 serotonin receptors . This suggests a mechanism distinct from traditional antidepressants such as selective serotonin reuptake inhibitors (SSRIs).

Combination with Traditional Antidepressants

Traxoprodil demonstrated significant potentiation of the antidepressant effects of several conventional antidepressants. When co-administered with subtherapeutic doses of imipramine (a tricyclic antidepressant), fluoxetine or escitalopram (SSRIs), traxoprodil significantly enhanced their antidepressant activity in the FST . These findings suggest potential utility as an adjunctive treatment in clinical depression.

Pharmacokinetics and Metabolism

Traxoprodil exhibits complex pharmacokinetics significantly influenced by cytochrome P450 (CYP) 2D6 polymorphism . The metabolism profile differs substantially between CYP2D6 extensive metabolizers and poor metabolizers, with important implications for dosing and bioavailability.

Absorption and Bioavailability

In poor metabolizers, oral bioavailability is approximately 80% and remains consistent across dosages, indicating near-complete absorption with a liver extraction ratio of approximately 20% . In contrast, extensive metabolizers show dose-dependent, nonlinear oral bioavailability ranging from 22.8% to 62.1%, attributed to saturation of hepatic first-pass CYP2D6 metabolism at higher doses .

Distribution and Elimination

Table 3: Pharmacokinetic Parameters of Traxoprodil by CYP2D6 Phenotype

ParameterPoor MetabolizersExtensive Metabolizers
Oral Bioavailability~80% (dose-independent)22.8-62.1% (dose-dependent)
Plasma Clearance~4 mL/min/kg~27 mL/min/kg
Volume of Distribution (Vss)~6.5 L/kg~4 L/kg
Elimination Half-life~20 hours~2-4 hours
Dose LinearityLinearNonlinear

Clinical Studies

Depression Studies

In a small clinical trial of 30 patients with treatment-resistant depression (non-responders to 6 weeks of paroxetine treatment), traxoprodil demonstrated rapid antidepressant effects similar to ketamine . The response rate was 60% compared to 20% for placebo, with 33% of participants meeting remission criteria by day five following a single administration .

The durability of response was noteworthy, with 78% of initial responders maintaining antidepressant response after one week, and 42% continuing to show response after 15 days . These findings suggest both rapid onset and relatively sustained antidepressant efficacy from a single administration.

Table 4: Clinical Outcomes of Traxoprodil in Depression

ParameterTraxoprodilPlaceboTimeline
Response Rate60%20%Post single dose
Remission Rate33%Not reportedDay 5
Maintained Response78% of respondersNot reportedDay 7
Maintained Response42% of respondersNot reportedDay 15

Current Status and Future Directions

The research with traxoprodil has provided valuable insights into the potential therapeutic applications of selective NMDA receptor modulation, particularly the NR2B subunit. This has encouraged continued exploration of this mechanism for treating psychiatric and neurological disorders, albeit with compounds potentially offering improved safety profiles.

Lessons for Future Drug Development

The traxoprodil development experience highlights several important considerations for future glutamatergic drug development:

  • The promise of rapid-acting antidepressant effects through NMDA receptor modulation

  • The potential advantage of subunit selectivity in reducing certain side effects

  • The importance of thorough cardiac safety assessment early in development

  • The challenge of separating therapeutic effects from dissociative or psychoactive properties

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